4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl naphthalene-1-carboxylate
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Overview
Description
4-Bromo-2-(piperidine-1-carbothioyl)phenyl naphthalene-1-carboxylate is a complex organic compound that features a bromine atom, a piperidine ring, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(piperidine-1-carbothioyl)phenyl naphthalene-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(piperidine-1-carbothioyl)phenyl naphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen atoms.
Substitution: Halogen atoms like bromine can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Bromo-2-(piperidine-1-carbothioyl)phenyl naphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 4-bromo-2-(piperidine-1-carbothioyl)phenyl naphthalene-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and piperidine ring play crucial roles in binding to enzymes or receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(piperidine-1-carbothioyl)phenyl benzene-1-carboxylate
- 4-Bromo-2-(piperidine-1-carbothioyl)phenyl anthracene-1-carboxylate
Uniqueness
4-Bromo-2-(piperidine-1-carbothioyl)phenyl naphthalene-1-carboxylate is unique due to its combination of a bromine atom, piperidine ring, and naphthalene moiety. This structural arrangement provides distinct chemical and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C23H20BrNO2S |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
[4-bromo-2-(piperidine-1-carbothioyl)phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C23H20BrNO2S/c24-17-11-12-21(20(15-17)22(28)25-13-4-1-5-14-25)27-23(26)19-10-6-8-16-7-2-3-9-18(16)19/h2-3,6-12,15H,1,4-5,13-14H2 |
InChI Key |
LJTUWISDQSYZIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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